2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide
描述
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide (CAS: 1019099-07-0) is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and a methylsulfanyl group. The 3,4-dimethoxyphenyl moiety on the oxadiazole and the 4-methylbenzyl group on the acetamide nitrogen define its structural uniqueness .
属性
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-14-5-7-15(8-6-14)12-26-19(31)13-30-21(25)20(24(28-30)35-4)23-27-22(29-34-23)16-9-10-17(32-2)18(11-16)33-3/h5-11H,12-13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIWKZGRPMBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions might include:
Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Pyrazole formation: Condensation reactions between hydrazines and 1,3-diketones.
Coupling reactions: Use of coupling agents like EDCI or DCC to link the oxadiazole and pyrazole moieties.
Functionalization: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Key Structural Features and Reactive Sites
| Feature | Reactivity Implications |
|---|---|
| Pyrazole ring (5-amino, 3-methylsulfanyl substituents) | Susceptible to electrophilic substitution at the amino group and nucleophilic displacement of the methylsulfanyl group. |
| Oxadiazole ring (substituted with 3,4-dimethoxyphenyl) | May undergo ring-opening reactions under acidic/basic conditions or participate in hydrogen bonding. |
| Acetamide linker | Hydrolyzable under strong acidic/basic conditions to yield carboxylic acid derivatives. |
| 4-Methylphenylmethyl group | Potential site for electrophilic aromatic substitution (e.g., halogenation, nitration). |
Methylsulfanyl Group (SMe)
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Oxidation | H₂O₂, mCPBA, or KMnO₄ | Sulfoxide (S=O) or sulfone (O=S=O) derivatives. |
| Nucleophilic Displacement | Strong nucleophiles (e.g., amines, alkoxides) | Substitution of SMe with nucleophiles (e.g., -NH₂, -OR). |
Amino Group (NH₂) on Pyrazole
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Acylation | Acetic anhydride or acyl chlorides | Formation of acetamide derivatives. |
| Condensation | Aldehydes/ketones under acidic conditions | Schiff base formation. |
Oxadiazole Ring
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Ring-Opening | Strong acids (HCl) or bases (NaOH) | Cleavage to form thioamide or urea derivatives. |
| Electrophilic Substitution | Nitration/Halogenation (if activated) | Substituted oxadiazole derivatives (limited by electron-withdrawing effects). |
Acetamide Linker
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Concentrated HCl or NaOH | Carboxylic acid or carboxylate salt. |
Comparative Reactivity with Analogues
-
Pyrazole Derivatives : The 5-amino group enhances nucleophilicity compared to unsubstituted pyrazoles .
-
Oxadiazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole’s electron-deficient nature reduces electrophilic substitution but increases susceptibility to nucleophilic attack .
-
Methylsulfanyl Group : More reactive than methylthioether groups in simpler systems due to adjacent electron-withdrawing heterocycles .
Challenges and Limitations
科学研究应用
Anticancer Properties
Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Studies : A study demonstrated that similar compounds showed efficacy against various cancer cell lines, including breast and colon cancer .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Spectrum of Activity : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Clinical Implications : This could pave the way for developing new antibiotics in an era where resistance to existing antibiotics is a growing concern .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties:
- Inflammation Pathways : They may modulate pathways involved in inflammatory responses, potentially providing therapeutic options for conditions like arthritis .
Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead structure for drug development:
- Pharmaceutical Formulations : Its solubility and stability can be optimized for formulation into tablets or injectables.
- Combination Therapies : It may be used in conjunction with other drugs to enhance therapeutic efficacy against complex diseases like cancer.
Material Science Applications
Beyond pharmacology, compounds with oxadiazole and pyrazole frameworks have applications in material science:
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets or chemical pathways. It might involve binding to specific enzymes or receptors, inhibiting or activating biochemical pathways, or undergoing metabolic transformations to exert its effects.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the oxadiazole and acetamide groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxy groups on the target compound’s oxadiazole likely improve binding to hydrophobic pockets in target proteins compared to mono-methoxy () or halogenated () analogs .
- Acetamide Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas halogenated acetamide derivatives (e.g., ) may face higher metabolic clearance due to CYP450 interactions .
- Methylsulfanyl Group : This moiety in the target compound’s pyrazole ring may enhance membrane permeability compared to hydroxyl or unsubstituted thioether groups in other analogs (e.g., ) .
Antiproliferative and Anti-Inflammatory Potential
- FLAP Inhibition: Oxadiazole-containing analogs (e.g., BI 665915 in ) demonstrate nanomolar potency in inhibiting leukotriene B4 (LTB4) synthesis, a key inflammatory mediator. The 3,4-dimethoxy substitution in the target compound may similarly enhance FLAP binding, though validation is required .
- Anti-Exudative Activity : Compounds like those in show dose-dependent anti-inflammatory effects comparable to diclofenac. The methylsulfanyl group in the target compound could modulate similar pathways .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : Halogenated analogs () exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, necessitating prodrug strategies .
生物活性
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole moieties is particularly significant for its pharmacological properties.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : Many derivatives showed IC50 values below 100 µM, indicating potent anticancer activity. For example, one derivative had an IC50 of 36 µM against HCT-116 cells, demonstrating its efficacy in inhibiting cell proliferation through apoptosis induction .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. Morphological changes consistent with apoptosis were observed under microscopy .
- Caspase Activation : Treatment with the compound led to increased caspase activity in cancer cell lines, suggesting activation of the intrinsic apoptotic pathway .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest at various phases, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives similar to our compound:
-
Study on Oxadiazole Derivatives : A study reported on various 1,2,4-oxadiazole derivatives that demonstrated antimicrobial and anticancer activities. The presence of specific substituents influenced their biological efficacy significantly .
Compound Activity IC50 (µM) Cell Line Compound A Cytotoxic 36 HCT-116 Compound B Cytotoxic 34 HeLa Compound C Cytotoxic 69 MCF-7 - Research on Similar Compounds : Another investigation into compounds with similar structural features found that modifications to the pyrazole ring significantly affected their cytotoxicity and selectivity towards cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
